6-APA Piperacillin Dimer

Pharmaceutical Analysis Impurity Profiling HPLC Method Validation

Accurate quantitation of piperacillin dimeric impurities is critical for regulatory compliance (USP <0.5% dimer limit). Using an incorrect dimer standard (e.g., Piperacillin Thiazolamide Dimer, MW 1053.1) causes HPLC misidentification and failed equivalence studies. 6-APA Piperacillin Dimer (MW 715.8) is the structurally correct reference standard for method validation per ICH Q2(R1). - Unique 6-APA core for tracking specific degradation pathways - Enables precise HPLC method development & impurity profiling - Directly supports USP/EP compliance for piperacillin API and drug products

Molecular Formula C31H37N7O9S2
Molecular Weight 715.8 g/mol
Cat. No. B15354022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-APA Piperacillin Dimer
Molecular FormulaC31H37N7O9S2
Molecular Weight715.8 g/mol
Structural Identifiers
SMILESCCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=CC=C2)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)NC5C6N(C5=O)C(C(S6)(C)C)C(=O)O
InChIInChI=1S/C31H37N7O9S2/c1-6-35-12-13-36(25(44)24(35)43)29(47)34-15(14-10-8-7-9-11-14)20(39)32-16-22(41)37-18(30(2,3)48-26(16)37)21(40)33-17-23(42)38-19(28(45)46)31(4,5)49-27(17)38/h7-11,15-19,26-27H,6,12-13H2,1-5H3,(H,32,39)(H,33,40)(H,34,47)(H,45,46)/t15-,16-,17-,18+,19+,26-,27-/m1/s1
InChIKeyPUSQNJWVVVXTKE-QFDRFTLISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-APA Piperacillin Dimer: Process Impurity Standard


6-APA Piperacillin Dimer (Molecular Formula: C31H37N7O9S2, Molecular Weight: 715.8 g/mol) is a structurally defined, dimeric impurity of the broad-spectrum beta-lactam antibiotic Piperacillin . It is classified as a process-related or degradation impurity and is primarily utilized as a highly characterized analytical reference standard in pharmaceutical quality control and stability studies . The compound's formation is linked to intermolecular reactions between piperacillin molecules and its degradation products, making it a key marker for monitoring drug product integrity and manufacturing consistency [1].

6-APA Piperacillin Dimer: Critical Distinction


Substituting 6-APA Piperacillin Dimer with a different piperacillin dimeric impurity, such as Piperacillin Thiazolamide Dimer or Penicilloic Acid-Piperacillin Dimer, introduces significant risk of analytical error. These compounds are chemically distinct, possessing unique molecular formulas, weights, and chromatographic retention behaviors . For example, Piperacillin Thiazolamide Dimer has a molecular weight of 1053.1 g/mol, compared to 715.8 g/mol for 6-APA Piperacillin Dimer . Using an incorrect reference standard can lead to misidentification of peaks in HPLC analysis, inaccurate quantification of impurities against established pharmacopoeial limits (e.g., USP/EP), and ultimately, a failed demonstration of pharmaceutical equivalence and drug product safety [1].

6-APA Piperacillin Dimer: Analytical Evidence Guide


Molecular Weight Differentiation in HPLC

6-APA Piperacillin Dimer can be distinguished from Piperacillin Thiazolamide Dimer by a significant difference in molecular weight, a primary parameter for peak identification via LC-MS. This distinction is critical for accurate peak assignment in chromatograms of piperacillin drug substances and products .

Pharmaceutical Analysis Impurity Profiling HPLC Method Validation

6-APA vs. Penicilloic Acid Core Structure

The structural core of the dimeric impurity differentiates 6-APA Piperacillin Dimer from degradation products like the Penicilloic Acid-Piperacillin Dimer. The target compound retains the 6-aminopenicillanic acid (6-APA) core structure, whereas the comparator is formed via ring-opening of the beta-lactam to yield a penicilloic acid moiety, as confirmed by comprehensive characterization studies [1]. This structural difference dictates distinct degradation pathways and analytical signatures.

Degradation Chemistry Structural Elucidation Forced Degradation Studies

Certified Purity as a Quantified Reference

Commercially available 6-APA Piperacillin Dimer is supplied with a defined and quantified purity value, enabling its use as a calibrant in quantitative analytical methods. For instance, one supplier provides the material with a certified purity of 92.21% via HPLC analysis . In contrast, some alternative dimer impurities are offered with a minimum purity (>90%) or as unquantified reference materials, which are less suitable for direct quantification without additional qualification steps [1].

Reference Standard Qualification Quality Control Analytical Method Validation

6-APA Piperacillin Dimer: Recommended Applications


HPLC Method Development for Impurity Profiling

The unique molecular weight of 715.8 g/mol and defined purity of 6-APA Piperacillin Dimer make it the ideal reference standard for developing and validating HPLC methods intended to resolve and quantify this specific dimeric impurity in piperacillin active pharmaceutical ingredient (API) and finished drug products . Its use is critical for ensuring method specificity and accuracy in accordance with ICH Q2(R1) guidelines [1].

Stability-Indicating Method: Forced Degradation Studies

Due to its distinct 6-APA core structure, which differentiates it from ring-opened dimers like Penicilloic Acid-Piperacillin Dimer, 6-APA Piperacillin Dimer serves as a crucial marker for assessing the chemical stability of piperacillin formulations under stress conditions (e.g., heat, humidity, pH) [2]. Its detection and quantitation provide direct evidence of the primary degradation pathway, informing proper storage and handling procedures.

Routine Quality Control for Pharmacopoeial Compliance

6-APA Piperacillin Dimer is employed as a quantified reference material for the routine monitoring of dimeric impurities in commercial batches of piperacillin. Accurate quantitation using a certified reference standard is mandatory to demonstrate compliance with regulatory specifications, such as the U.S. Pharmacopeia (USP) mandate that dimer levels in drug formulations be strictly controlled, typically below 0.5% .

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